molecular formula C8H15N5 B13199797 N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine

N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine

Cat. No.: B13199797
M. Wt: 181.24 g/mol
InChI Key: HOQCNZLHAIYNKG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a triazole moiety and two methyl groups on the nitrogen atom

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

N,N-dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine

InChI

InChI=1S/C8H15N5/c1-12(2)7-5-9-6-8(7)13-4-3-10-11-13/h3-4,7-9H,5-6H2,1-2H3

InChI Key

HOQCNZLHAIYNKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CNCC1N2C=CN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (I) salts.

    Substitution on the Pyrrolidine Ring: The triazole ring is then introduced to the pyrrolidine ring through nucleophilic substitution reactions.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom on the pyrrolidine ring using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the triazole and pyrrolidine rings.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,3-Triazol-1-yl)benzamides: These compounds also feature a triazole ring and have been studied for their potential as HSP90 inhibitors.

    1,2,3-Triazole Hybrids: These compounds contain the triazole moiety and have shown antimicrobial activities.

Uniqueness

N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the dimethylated nitrogen atom on the pyrrolidine ring can enhance its lipophilicity and membrane permeability, making it a valuable scaffold for drug development.

: Design, synthesis, and biological evaluation of 4-(1H-1,2,3-triazol-1-yl)benzamides : Design, synthesis and antimicrobial activities of 1,2,3-triazole hybrids

Biological Activity

N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyrrolidine ring with a triazole moiety, which enhances its lipophilicity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₅N₅
Molecular Weight181.24 g/mol
IUPAC NameN,N-dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine
InChIInChI=1S/C8H15N5/c1-12(2)7-5-9-6-8(7)13-4-3-10-11-13/h3-4,7-9H,5-6H2,1-2H3
Canonical SMILESCN(C)C1CNCC1N2C=CN=N2

The compound's structural features contribute significantly to its biological activity, particularly due to the presence of the triazole ring, which is known for forming hydrogen bonds and π-π interactions with biological macromolecules.

The mechanism of action of this compound involves several key interactions:

  • Hydrogen Bonding : The triazole ring can form hydrogen bonds with various biological targets, enhancing binding affinity.
  • Hydrophobic Interactions : The pyrrolidine ring increases the compound's hydrophobic character, facilitating interactions with lipid membranes and proteins.
  • Enzyme Modulation : These interactions can modulate enzyme or receptor activity, leading to significant biological effects .

Neurological Disorders

Research indicates that this compound may be beneficial in treating neurological disorders due to its ability to interact with neurotransmitter systems and modulate synaptic activity .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. In comparative studies, similar triazole derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to or including N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amines:

Study 1: Antibacterial Activity

A study explored the antibacterial properties of various triazole derivatives. Compounds exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Study 2: Cancer Research

Research has highlighted the anticancer potential of triazole-containing compounds. For instance, spirooxindole derivatives with triazole scaffolds demonstrated IC50 values as low as 7.2 µM against cancer cell lines such as MDA-MB-231 . This suggests that N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amines may also possess similar anticancer activities.

Comparative Analysis with Related Compounds

The following table summarizes various compounds structurally related to N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amines and their unique properties:

Compound NameStructure FeaturesUnique Properties
4-(1H-1,2,3-Triazol-1-yl)benzamidesTriazole ring with benzamide moietyPotential HSP90 inhibitors
5-Amino-TriazolesAmino group attached to triazoleEnhanced solubility and biological activity
1,2,3-Triazole HybridsTriazole moiety with various substituentsDemonstrated antimicrobial activities

This compound stands out due to its specific substitution pattern that enhances lipophilicity and membrane permeability compared to these similar compounds .

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